REACTION_CXSMILES
|
[C:1]([CH2:6][CH2:7][S:8]([O-:11])(=O)=[O:9])([O:3][CH2:4][CH3:5])=[O:2].[Na+].P(Cl)(Cl)(Cl)(Cl)[Cl:14]>C(Cl)(Cl)Cl>[C:1]([CH2:6][CH2:7][S:8]([Cl:14])(=[O:11])=[O:9])([O:3][CH2:4][CH3:5])=[O:2] |f:0.1|
|
Name
|
sodium 2-carboethoxyethyl sulfonate
|
Quantity
|
90.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)CCS(=O)(=O)[O-].[Na+]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature of the reaction mixture below 40° C.
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for about 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Nitrogen was bubbled through the solution
|
Type
|
CUSTOM
|
Details
|
to remove excess hydrogen chloride gas
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)CCS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |